Cas no 408538-06-7 (1-bromoethene-1-sulfonyl chloride)

1-Bromoethene-1-sulfonyl chloride is a reactive organosulfur compound characterized by its bromoethene and sulfonyl chloride functional groups. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfonyl derivatives. Its electrophilic sulfonyl chloride moiety enables efficient nucleophilic substitution reactions, while the bromoethene group offers additional reactivity for further functionalization. The compound is valued for its ability to introduce sulfonyl groups into target molecules under mild conditions, making it useful in pharmaceutical and agrochemical research. Proper handling is essential due to its moisture sensitivity and potential reactivity. Storage under inert conditions is recommended to maintain stability.
1-bromoethene-1-sulfonyl chloride structure
408538-06-7 structure
Product name:1-bromoethene-1-sulfonyl chloride
CAS No:408538-06-7
MF:C2H2BrClO2S
MW:205.458077907562
MDL:MFCD19200111
CID:2641562
PubChem ID:18442959

1-bromoethene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-bromoethene-1-sulfonyl chloride
    • SCHEMBL3622127
    • AKOS006333037
    • EN300-97328
    • 408538-06-7
    • MDL: MFCD19200111
    • Inchi: InChI=1S/C2H2BrClO2S/c1-2(3)7(4,5)6/h1H2
    • InChI Key: LSAGQVGAXWMTMA-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 203.86474Da
  • Monoisotopic Mass: 203.86474Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 42.5Ų

1-bromoethene-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-97328-0.05g
1-bromoethene-1-sulfonyl chloride
408538-06-7 95.0%
0.05g
$1200.0 2025-02-21
Enamine
EN300-97328-5.0g
1-bromoethene-1-sulfonyl chloride
408538-06-7 95.0%
5.0g
$4143.0 2025-02-21
Enamine
EN300-97328-2.5g
1-bromoethene-1-sulfonyl chloride
408538-06-7 95.0%
2.5g
$2800.0 2025-02-21
Enamine
EN300-97328-1.0g
1-bromoethene-1-sulfonyl chloride
408538-06-7 95.0%
1.0g
$1429.0 2025-02-21
Enamine
EN300-97328-0.1g
1-bromoethene-1-sulfonyl chloride
408538-06-7 95.0%
0.1g
$1257.0 2025-02-21
Enamine
EN300-97328-0.25g
1-bromoethene-1-sulfonyl chloride
408538-06-7 95.0%
0.25g
$1315.0 2025-02-21
Enamine
EN300-97328-5g
1-bromoethene-1-sulfonyl chloride
408538-06-7
5g
$4143.0 2023-09-01
Enamine
EN300-97328-1g
1-bromoethene-1-sulfonyl chloride
408538-06-7
1g
$1429.0 2023-09-01
Enamine
EN300-97328-10g
1-bromoethene-1-sulfonyl chloride
408538-06-7
10g
$6144.0 2023-09-01
Enamine
EN300-97328-10.0g
1-bromoethene-1-sulfonyl chloride
408538-06-7 95.0%
10.0g
$6144.0 2025-02-21

Additional information on 1-bromoethene-1-sulfonyl chloride

Comprehensive Guide to 1-Bromoethene-1-sulfonyl Chloride (CAS No. 408538-06-7): Properties, Applications, and Industry Insights

1-Bromoethene-1-sulfonyl chloride (CAS No. 408538-06-7) is a specialized organic compound with significant relevance in modern synthetic chemistry. This sulfur-containing derivative is widely recognized for its role as a versatile sulfonylation reagent, particularly in the construction of complex molecular architectures. The compound's unique bromoethene moiety combined with a reactive sulfonyl chloride group makes it invaluable for cross-coupling reactions and polymer modification processes.

Recent advancements in pharmaceutical intermediates and material science have driven increased interest in 408538-06-7, as evidenced by rising search queries for "sulfonyl chloride applications 2024" and "bromoethene derivatives in drug discovery." Researchers particularly value its ability to introduce both sulfone and vinyl bromide functionalities in a single step, addressing the growing demand for atom-efficient synthesis methods. The compound's molecular weight of 207.48 g/mol and chemical stability under controlled conditions make it suitable for diverse laboratory and industrial applications.

From a technical perspective, 1-bromoethene-1-sulfonyl chloride demonstrates remarkable reactivity selectivity in nucleophilic substitution reactions. This characteristic has positioned it as a preferred choice for developing high-performance polymers with tailored properties. Industry reports indicate growing applications in advanced material engineering, where its incorporation can enhance thermal stability and mechanical strength. The compound's role in creating self-healing materials has become a particularly hot topic, aligning with current sustainability trends in material science.

Quality parameters for CAS 408538-06-7 typically include ≥95% purity (HPLC), with strict control of moisture content and impurity profiles. Proper storage recommendations involve maintaining the compound under inert atmosphere at temperatures between 2-8°C to preserve its chemical integrity. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing this compound, with the 1H NMR spectrum typically showing distinctive peaks at δ 6.85 (d, J = 15.6 Hz) and δ 6.55 (d, J = 15.6 Hz) for the vinyl protons.

The synthetic utility of 1-bromoethene-1-sulfonyl chloride extends to peptide chemistry, where it serves as an efficient sulfonamide linker. Recent publications highlight its use in constructing bioconjugates for targeted drug delivery systems, responding to the pharmaceutical industry's focus on precision medicine. This application aligns with frequent search terms like "sulfonyl chloride in bioconjugation" and "vinyl sulfone drug development," reflecting current research priorities.

Environmental and safety considerations for handling 408538-06-7 follow standard laboratory protocols for reactive organosulfur compounds. While not classified as hazardous under normal use conditions, proper ventilation systems and personal protective equipment are recommended during manipulation. The compound's degradation products have been studied under various conditions, showing complete mineralization through advanced oxidation processes in wastewater treatment scenarios.

Market analysis indicates steady growth in demand for bromoethene sulfonyl derivatives, particularly in regions with strong specialty chemicals manufacturing sectors. The compound's supply chain remains robust, with multiple GMP-certified producers ensuring consistent availability. Technical specifications often include detailed certificates of analysis covering parameters like residual solvents, heavy metal content, and chromatographic purity to meet diverse application requirements.

Emerging research directions for 1-bromoethene-1-sulfonyl chloride explore its potential in click chemistry applications and covalent organic frameworks (COFs). These developments respond to scientific community inquiries about "new sulfonylating agents" and "functional group compatibility in complex systems." The compound's balanced reactivity profile makes it particularly suitable for these cutting-edge applications where precise molecular editing is required.

From a regulatory perspective, CAS 408538-06-7 complies with major chemical inventories worldwide, including TSCA, EINECS, and DSL. Documentation typically includes comprehensive safety data sheets and regulatory compliance statements to facilitate global trade. The compound's structural analogs have been approved for various industrial uses, establishing a favorable precedent for its adoption in new applications.

Future prospects for 1-bromoethene-1-sulfonyl chloride appear promising, with patent analysis revealing increasing innovation in its utilization methods. Recent filings describe novel catalytic systems employing this compound for stereoselective synthesis, addressing the pharmaceutical industry's need for chiral building blocks. This aligns with trending searches for "green chemistry approaches to sulfonylation" and "sustainable halogenation methods," indicating strong industry interest in evolving applications.

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